molecular formula C7H18NS+ B1608713 Trimethyl[3-(methylthio)propyl]ammonium(1+) CAS No. 61672-50-2

Trimethyl[3-(methylthio)propyl]ammonium(1+)

Cat. No.: B1608713
CAS No.: 61672-50-2
M. Wt: 148.29 g/mol
InChI Key: JZDFUMNRDXPNDX-UHFFFAOYSA-N
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Description

Trimethyl[3-(methylthio)propyl]ammonium(1+) is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s structure includes a propyl chain attached to a trimethylammonium group and a methylthio group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[3-(methylthio)propyl]ammonium(1+) typically involves the quaternization of a tertiary amine with an alkylating agent. One common method is the reaction of N,N,N-trimethylpropan-1-aminium iodide with methylthiolate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 50-70°C to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or distillation to remove any impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[3-(methylthio)propyl]ammonium(1+) undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

    Reduction: The compound can be reduced under specific conditions to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Nucleophiles such as halides or hydroxides are often used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted ammonium compounds.

    Reduction: Secondary or tertiary amines.

Scientific Research Applications

Trimethyl[3-(methylthio)propyl]ammonium(1+) is used in several scientific research fields:

    Chemistry: As a surfactant and phase transfer catalyst in organic synthesis.

    Biology: In studies involving cell membrane interactions due to its surfactant properties.

    Industry: Used in formulations for detergents, fabric softeners, and antistatic agents.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The quaternary ammonium group interacts with negatively charged surfaces, while the methylthio group provides hydrophobic interactions. This dual functionality allows it to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and various organic molecules, facilitating their interaction and solubilization.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl[3-(methylthio)propyl]ammonium(1+)iodide
  • This compoundchloride
  • This compoundbromide

Uniqueness

Trimethyl[3-(methylthio)propyl]ammonium(1+) is unique due to its specific combination of a quaternary ammonium group and a methylthio group. This combination provides both hydrophilic and hydrophobic properties, making it an effective surfactant and phase transfer catalyst. Its ability to undergo various chemical reactions also adds to its versatility in scientific and industrial applications.

Properties

IUPAC Name

trimethyl(3-methylsulfanylpropyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NS/c1-8(2,3)6-5-7-9-4/h5-7H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDFUMNRDXPNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18NS+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388602
Record name 1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61672-50-2
Record name 1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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